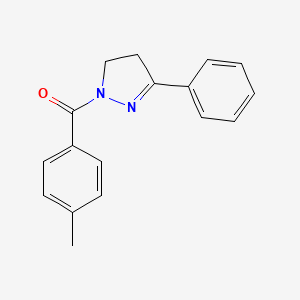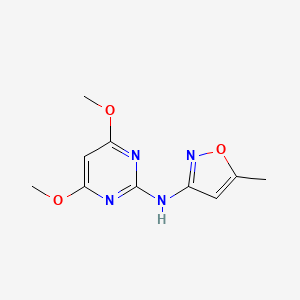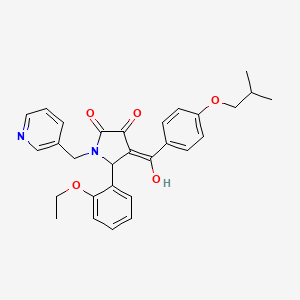![molecular formula C11H8N3O2- B13374055 3-hydroxy-4-[(E)-pyridin-2-yldiazenyl]phenolate](/img/structure/B13374055.png)
3-hydroxy-4-[(E)-pyridin-2-yldiazenyl]phenolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-hydroxy-4-[(E)-pyridin-2-yldiazenyl]phenolate is a compound that belongs to the class of phenolates and pyridines It is characterized by the presence of a hydroxyl group, a phenolate ion, and a pyridine ring connected via a diazenyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-4-[(E)-pyridin-2-yldiazenyl]phenolate typically involves the diazotization of 2-aminopyridine followed by coupling with 3-hydroxyphenol. The reaction conditions often include the use of acidic media to facilitate the diazotization process and a basic medium to promote the coupling reaction. The general steps are as follows:
Diazotization: 2-aminopyridine is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 3-hydroxyphenol in an alkaline medium, such as sodium hydroxide (NaOH), to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates.
化学反应分析
Types of Reactions
3-hydroxy-4-[(E)-pyridin-2-yldiazenyl]phenolate can undergo various chemical reactions, including:
Oxidation: The phenolate ion can be oxidized to form quinones.
Reduction: The diazenyl linkage can be reduced to form the corresponding amine.
Substitution: Electrophilic aromatic substitution can occur on the phenol ring, particularly at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine (Br2) or nitronium ion (NO2+) can be used under acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and reduced diazenyl derivatives.
Substitution: Halogenated or nitrated phenolates.
科学研究应用
3-hydroxy-4-[(E)-pyridin-2-yldiazenyl]phenolate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, particularly those with antimicrobial or anticancer properties.
Materials Science: The compound can be used in the development of coordination polymers and metal-organic frameworks (MOFs) due to its ability to chelate metal ions.
Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which can be studied for their catalytic and electronic properties.
作用机制
The mechanism of action of 3-hydroxy-4-[(E)-pyridin-2-yldiazenyl]phenolate involves its ability to chelate metal ions through the hydroxyl and phenolate groups. This chelation can disrupt metal-dependent biological processes in microorganisms, leading to antimicrobial effects. Additionally, the diazenyl linkage can participate in redox reactions, contributing to the compound’s biological activity .
相似化合物的比较
Similar Compounds
3-hydroxy-4-pyranones: These compounds share the hydroxyl and carbonyl functionalities and are known for their metal-chelating properties.
3-hydroxy-4-pyridinones: Similar to 3-hydroxy-4-[(E)-pyridin-2-yldiazenyl]phenolate, these compounds are used in medicinal chemistry and coordination chemistry.
Uniqueness
This compound is unique due to the presence of the diazenyl linkage, which imparts distinct redox properties and the ability to form stable metal complexes. This makes it particularly useful in applications requiring robust metal chelation and redox activity .
属性
分子式 |
C11H8N3O2- |
|---|---|
分子量 |
214.20 g/mol |
IUPAC 名称 |
5-hydroxy-2-(pyridin-2-yldiazenyl)phenolate |
InChI |
InChI=1S/C11H9N3O2/c15-8-4-5-9(10(16)7-8)13-14-11-3-1-2-6-12-11/h1-7,15-16H/p-1 |
InChI 键 |
RJNYNDHYSJRRDW-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=NC(=C1)N=NC2=C(C=C(C=C2)O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(5-Nitro-2-furyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373975.png)
![1-{[4-(Allylamino)-2-quinazolinyl]sulfanyl}acetone](/img/structure/B13373985.png)
![(4-Chlorophenyl)[5-(4-morpholinyl)-4-(3-pyridinyl)-2-thienyl]methanone](/img/structure/B13373986.png)

![methyl 6-benzyl-2-[2-(2-ethyl-6-methylphenyl)carbohydrazonoyl]-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B13373993.png)

![3-[(Benzylsulfanyl)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13374001.png)

![2-[2-(2-Furyl)vinyl]-4-phenyl-3-quinolinecarboxylic acid](/img/structure/B13374024.png)
![6-Cyclohexyl-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13374028.png)
![6-benzyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(18),3,5,8,10,12,14,16-octaene](/img/structure/B13374032.png)
![(4Z)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1,5-bis(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B13374036.png)
![2-{[2-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)-2-oxoethyl]sulfanyl}-N-(2-naphthyl)acetamide](/img/structure/B13374039.png)
![Ethyl 3-{[(4-bromo-2-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B13374062.png)
